molecular formula C12H10Cl2O2 B14194437 2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol CAS No. 918967-80-3

2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol

Cat. No.: B14194437
CAS No.: 918967-80-3
M. Wt: 257.11 g/mol
InChI Key: WOOOIBFIHWQCAP-UHFFFAOYSA-N
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Description

2’,6-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol is a chemical compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chlorine atoms and two hydroxyl groups attached to a biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,6-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol typically involves the chlorination of biphenyl followed by the introduction of hydroxyl groups. One common method involves the use of chlorinating agents such as chlorine gas or thionyl chloride to introduce chlorine atoms at the 2’ and 6 positions of biphenyl. The resulting dichlorobiphenyl is then subjected to hydroxylation using reagents like hydrogen peroxide or sodium hydroxide to form the dihydroxy derivative.

Industrial Production Methods

In an industrial setting, the production of 2’,6-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and catalytic processes may be employed to enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2’,6-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl groups to hydrogen atoms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of biphenyl or dihydrobiphenyl derivatives.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

2’,6-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2’,6-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorobiphenyl: Lacks hydroxyl groups but has similar chlorination.

    2,3-Dihydroxybiphenyl: Lacks chlorine atoms but has similar hydroxylation.

    2,6-Dichloro-4-hydroxybiphenyl: Contains both chlorine and hydroxyl groups but in different positions.

Uniqueness

2’,6-Dichloro-2,3-dihydro[1,1’-biphenyl]-2,3-diol is unique due to the specific positioning of its chlorine and hydroxyl groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in specific reactions and exhibit particular biological activities that are not observed in its analogs.

Properties

CAS No.

918967-80-3

Molecular Formula

C12H10Cl2O2

Molecular Weight

257.11 g/mol

IUPAC Name

4-chloro-3-(2-chlorophenyl)cyclohexa-3,5-diene-1,2-diol

InChI

InChI=1S/C12H10Cl2O2/c13-8-4-2-1-3-7(8)11-9(14)5-6-10(15)12(11)16/h1-6,10,12,15-16H

InChI Key

WOOOIBFIHWQCAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(C2O)O)Cl)Cl

Origin of Product

United States

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